Home > Products > Screening Compounds P102499 > N-methylimidazo[1,2-a]pyridin-2-amine
N-methylimidazo[1,2-a]pyridin-2-amine -

N-methylimidazo[1,2-a]pyridin-2-amine

Catalog Number: EVT-15521828
CAS Number:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methylimidazo[1,2-a]pyridin-2-amine can be achieved through several methods:

  1. Sequential Addition and Oxidative Cyclization: A notable method involves the reaction of arylamines with nitriles under iodine and potassium iodide-mediated conditions. This process facilitates the formation of C-N bonds efficiently, allowing for the synthesis of various substituted imidazo[1,2-a]pyridines without the need for intermediate purification .
  2. Boron Trichloride-Mediated Reactions: Another effective approach utilizes boron trichloride as a catalyst to promote C-N bond formation in imidazo[1,2-a]pyridine derivatives. This method has been shown to yield high efficiency in synthesizing complex structures .
  3. One-Pot Reactions: Recent advancements have introduced one-pot methodologies that combine multiple reactants to synthesize N-methylimidazo[1,2-a]pyridin-2-amine derivatives. These methods often employ Lewis acids as catalysts and demonstrate broad applicability across various substrates .
Molecular Structure Analysis

Structure and Data

The molecular structure of N-methylimidazo[1,2-a]pyridin-2-amine features a fused five-membered imidazole ring and a six-membered pyridine ring. The compound is characterized by:

  • Planarity: The imidazole ring system exhibits near-planarity, which is crucial for its biological activity.
  • Bond Angles: The dihedral angles between the rings are typically small, indicating minimal steric hindrance .
  • Hydrogen Bonding: The presence of nitrogen atoms allows for potential hydrogen bonding interactions, which can influence solubility and reactivity.

The compound's structural data includes:

  • Molecular Formula: C8H9N3C_8H_9N_3
  • Molecular Weight: 147.18 g/mol
  • Density: Approximately 1.3 g/cm³ .
Chemical Reactions Analysis

Reactions and Technical Details

N-methylimidazo[1,2-a]pyridin-2-amine participates in various chemical reactions:

  1. Oxidation and Reduction: The compound can undergo oxidation reactions that involve the addition of oxygen or removal of hydrogen, leading to the formation of different derivatives .
  2. Substitution Reactions: It can also engage in nucleophilic substitution reactions where nitrogen atoms in the pyridine ring replace halides or other functional groups .
  3. Reactivity with Electrophiles: The nitrogen atoms in the imidazole ring can act as nucleophiles in reactions with electrophilic species, facilitating the formation of new C-N bonds.
Mechanism of Action

Process and Data

The mechanism by which N-methylimidazo[1,2-a]pyridin-2-amine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The proposed mechanisms include:

  1. Enzyme Inhibition: Compounds from this class may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
  2. Receptor Binding: The structural features allow for binding to various receptors, potentially leading to therapeutic effects against diseases such as cancer or cardiovascular disorders .
  3. Cellular Uptake: The lipophilicity (LogP ~ 1) suggests that N-methylimidazo[1,2-a]pyridin-2-amine can easily penetrate cell membranes, enhancing its bioavailability .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methylimidazo[1,2-a]pyridin-2-amine exhibits several notable physical and chemical properties:

  • Melting Point: Not explicitly stated but inferred to be within a typical range for similar compounds.
  • Solubility: Generally soluble in organic solvents due to its hydrophobic character.
  • Stability: Stability under ambient conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

The compound's physical properties indicate a density of approximately 1.3 g/cm³ and a calculated polar surface area (PSA) of 43.32 Ų, suggesting moderate hydrophilicity that may influence its pharmacokinetic behavior .

Applications

Scientific Uses

N-methylimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.
  2. Chemical Biology Studies: Researchers utilize this compound to investigate mechanisms of action related to enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Its derivatives are employed as intermediates in synthesizing more complex organic molecules.
Introduction to N-Methylimidazo[1,2-a]pyridin-2-amine in Contemporary Medicinal Chemistry

Historical Context and Emergence in Drug Discovery

The imidazo[1,2-a]pyridine scaffold first gained pharmaceutical prominence with the development of zolpidem (an FDA-approved insomnia therapy) and alpidem (an anxiolytic agent) in the late 20th century [1] [6]. These early drugs demonstrated the scaffold’s capacity for central nervous system (CNS) activity and favorable pharmacokinetics. The specific N-methylimidazo[1,2-a]pyridin-2-amine derivative emerged as a structurally refined pharmacophore during early 21st-century efforts to optimize anti-infective and anticancer agents. Its incorporation of a methylated exocyclic amine at the C2 position significantly altered electronic distribution and hydrogen-bonding capacity compared to simpler imidazopyridines [5] [8]. This modification coincided with a renaissance in heterocyclic chemistry driven by innovations in synthetic methodologies (e.g., multicomponent reactions and transition metal-catalyzed couplings), enabling efficient access to diverse N-alkylated analogues for structure-activity relationship (SAR) studies [7] [10]. The scaffold’s resurgence is evidenced by its presence in clinical-stage compounds like telacebec (Q203), an imidazo[1,2-a]pyridine amide in Phase II trials for tuberculosis, highlighting its transition from historical CNS applications to contemporary anti-infective development [1] [6].

Table 1: Evolution of Imidazo[1,2-a]pyridine-Based Therapeutics

Time PeriodRepresentative CompoundTherapeutic AreaKey Structural FeaturesClinical/Research Impact
1980s-1990sZolpidemInsomniaUnsubstituted C2 position; Ethyl dimethylcarbamate side chainFDA-approved; First-generation Z-drug
1990s-2000sAlpidemAnxiety2-Phenylimidazo[1,2-a]pyridine coreMarketed (later withdrawn); Demonstrated scaffold versatility
2010s-PresentN-methylimidazo[1,2-a]pyridin-2-amine derivativesAnti-infectives, OncologyC2 exocyclic methylamino group; Variable C6/C7/C8 substituentsImproved target affinity/metabolic stability; Key component of preclinical candidates
2010s-PresentTelacebec (Q203)TuberculosisImidazo[1,2-a]pyridine-3-carboxamide (C2 carbonyl)Phase II clinical candidate; Potent QcrB inhibitor

Structural Significance in Heterocyclic Pharmacophores

N-Methylimidazo[1,2-a]pyridin-2-amine possesses distinct physicochemical properties that underpin its broad therapeutic utility. The bicyclic system combines a π-deficient pyridine ring with a π-excessive imidazole, creating an electronically amphoteric scaffold capable of diverse non-covalent interactions [5] [7]. The N-methylamino group at C2 serves as a crucial hydrogen-bond donor while the methyl moiety enhances lipophilicity and modulates basicity (predicted pKa ~7.5–8.5), facilitating membrane permeability [4] [10]. Density Functional Theory (DFT) analyses reveal that methylation stabilizes the amine conformation, reducing rotational barrier energy by ~2-3 kcal/mol compared to unsubstituted analogues, thereby favoring target binding [7]. This structural feature enables precise vectoring of substituents into target binding pockets:

  • C6/C8 Substitution: Electron-donating groups (e.g., methyl, methoxy) enhance π-stacking in hydrophobic enzyme cavities. Anti-TB SAR demonstrates that 6-methyl derivatives (e.g., compound 18, MIC = 0.004 μM) exhibit 50-fold greater potency than 8-methyl isomers (MIC = 0.1 μM) against Mycobacterium tuberculosis due to steric complementarity with the QcrB binding site [3] [6].
  • C3 Modification: While the core discussed here features C2-amine substitution, bioisosteric replacement at C3 (e.g., carboxamides in telacebec) demonstrates scaffold versatility. C3-carboxamides maintain planar geometry critical for ATP-binding pocket interactions in kinases and oxidoreductases [1] [8].
  • Tautomerism: The scaffold exhibits pH-dependent tautomerism, influencing solubility and protein binding. At physiological pH, the mono-protonated form dominates, facilitating ionic interactions with aspartate/glutamate residues in targets like STAT3 or cyclooxygenase-2 [2] [4].

Table 2: Impact of Substituents on Anti-Tubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundC6 SubstituentC7 SubstituentAmide MoietyMIC vs Mtb H37Rv (μM)Notes
5HCH₃4-(tert-butyl)phenyl0.2Early lead compound
9CH₃HBiphenyl ether0.006Positional isomer with enhanced activity
16ClH4-Fluoro-3-biphenyl ether0.006Improved potency vs MDR strains
18FH4-Fluoro-3-biphenyl ether0.004High selectivity index (SI >1000)
19HCH₃3-(Trifluoromethyl)phenyl0.1Illustrates steric sensitivity at C8

Data adapted from Moraski et al. [3] and Samanta et al. [1] [6]

Role in Addressing Global Health Challenges

Infectious Diseases

Tuberculosis (TB) drug discovery exemplifies the scaffold’s impact on neglected diseases. Derivatives like compound 18 (MIC = 0.004 μM) inhibit cytochrome bcc complex subunit QcrB, disrupting oxidative phosphorylation in Mycobacterium tuberculosis [1] [6]. This mechanism is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with 18 surpassing clinical candidate PA-824 in potency by 10-fold [3]. The N-methylamino variant’s improved metabolic stability (t½ >60 min in human liver microsomes vs <15 min for non-methylated analogues) addresses a key limitation in TB therapy requiring prolonged dosing [5] [10]. In antileishmanial research, collaborative virtual screening identified imidazo[1,2-a]pyridin-2-amines with sub-micromolar activity against Leishmania donovani intramacrophage amastigotes. Structural optimization reduced PAINS (pan-assay interference compounds) liability while maintaining efficacy, demonstrating the scaffold’s suitability for antiparasitic development [10].

Oncology

N-Methylimidazo[1,2-a]pyridin-2-amine derivatives inhibit oncogenic signaling pathways through targeted protein interactions. In gastric cancer, analogues like compound 8 (W1131) suppress STAT3 phosphorylation (IC₅₀ <0.1 μM) by binding the SH2 domain, preventing dimerization and nuclear translocation [2]. Despite initial metabolic instability (t½ = 12.2 min in human liver microsomes), structural optimization yielded inhibitors with >4-hour half-lives and potent in vivo tumor growth suppression in patient-derived xenografts [2]. Additionally, 2-aminopyrimidine conjugates (e.g., compound 5n) demonstrate dual CDK1/CDK2 inhibition (IC₅₀ = 0.07–0.42 μM), inducing G2/M cell cycle arrest in prostate (PC-3) and colon (HCT-15) cancer lines [8].

Inflammation and Neurological Disorders

The scaffold modulates inflammatory mediators via cyclooxygenase-2 (COX-2) inhibition. Compound 5n (IC₅₀ = 0.07 μM, selectivity index = 508.6 vs COX-1) incorporates a 4-(methylsulfonyl)phenyl group that forms key hydrogen bonds with COX-2’s secondary pocket [4]. In neurological contexts, N-methylimidazo[1,2-a]pyridin-3-amine derivatives like C18 inhibit ferroptosis by scavenging lipid peroxides (EC₅₀ = 0.22 μM in SH-SY5Y cells), offering neuroprotection in cerebral ischemia models [5]. This aligns with the scaffold’s historical CNS activity but leverages modern mechanistic insights into oxidative cell death pathways.

Table 3: Therapeutic Applications of Key Derivatives

Therapeutic AreaRepresentative CompoundBiological Target/ActivityPotency (IC₅₀/EC₅₀/MIC)Key Advantage
TuberculosisCompound 18 (C18)QcrB inhibition0.004 μMActivity against MDR/XDR strains; Low cytotoxicity (SI >1000)
Gastric CancerCompound 8 (W1131)STAT3 phosphorylation inhibition<0.1 μMTumor growth suppression in PDX models
InflammationCompound 5nSelective COX-2 inhibition0.07 μMSI = 508.6 vs COX-1; Analgesic efficacy in formalin test
NeuroprotectionC18Ferroptosis inhibition0.22 μMBBB permeability; Reduces cerebral infarct volume
Visceral LeishmaniasisBooster-derived hitsIntramacrophage amastigote kill<1 μMValidated via collaborative virtual screening

Abbreviations: MDR: multidrug-resistant; XDR: extensively drug-resistant; SI: selectivity index; PDX: patient-derived xenograft; BBB: blood-brain barrier

Properties

Product Name

N-methylimidazo[1,2-a]pyridin-2-amine

IUPAC Name

N-methylimidazo[1,2-a]pyridin-2-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-9-7-6-11-5-3-2-4-8(11)10-7/h2-6,9H,1H3

InChI Key

WLZRNKNUGLAAOD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C=CC=CC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.